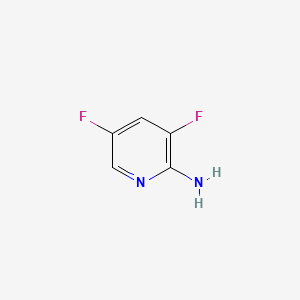







|
REACTION_CXSMILES
|
[NH:1]([C:3]1[C:8]([F:9])=[CH:7][C:6]([F:10])=[CH:5][N:4]=1)N>CO.[Ni]>[NH2:1][C:3]1[C:8]([F:9])=[CH:7][C:6]([F:10])=[CH:5][N:4]=1
|


|
Name
|
|
|
Quantity
|
14.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N(N)C1=NC=C(C=C1F)F
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
catalyst
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
11.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
Charged in a hydrogenation reactor
|
|
Type
|
ADDITION
|
|
Details
|
H2 gas was introduced
|
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered through Cellite®
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the catalyst
|
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting solution was concentrated under a reduced pressure
|


Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC=C(C=C1F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 83.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |